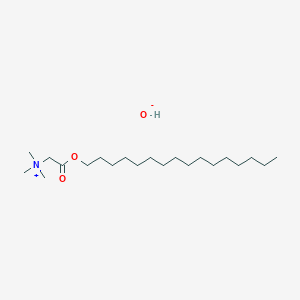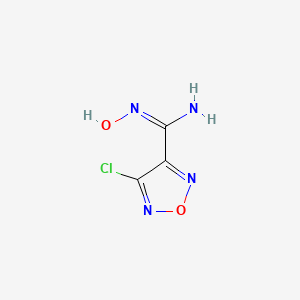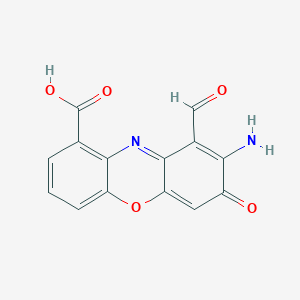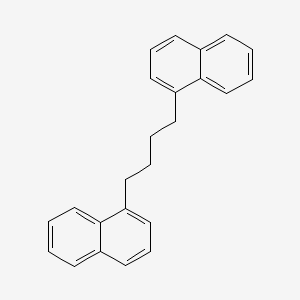
Naphthalene, 1,1'-(1,4-butanediyl)bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphthalene, 1,1’-(1,4-butanediyl)bis- is an organic compound with the molecular formula C24H22 and a molecular weight of 310.4315 It consists of two naphthalene units connected by a butanediyl bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1,1’-(1,4-butanediyl)bis- typically involves the reaction of naphthalene derivatives with butanediyl intermediates under controlled conditions. One common method involves the use of a solvent mixture such as DMF (dimethylformamide), H2O (water), and CH3OH (methanol) to facilitate the reaction . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of Naphthalene, 1,1’-(1,4-butanediyl)bis- may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality of the final product.
化学反应分析
Types of Reactions
Naphthalene, 1,1’-(1,4-butanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the naphthalene units to dihydronaphthalene or tetrahydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce brominated or nitrated naphthalene derivatives.
科学研究应用
Naphthalene, 1,1’-(1,4-butanediyl)bis- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and binding affinities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor for drug development.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
作用机制
The mechanism by which Naphthalene, 1,1’-(1,4-butanediyl)bis- exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, such as its role in catalysis or as a ligand in coordination chemistry.
相似化合物的比较
Similar Compounds
Naphthalene: A simpler aromatic hydrocarbon with two fused benzene rings.
1,4-Butanediol: A linear diol used as a precursor in polymer synthesis.
Naphthalene, 1,1’-(1,3-propanediyl)bis-: A similar compound with a propanediyl bridge instead of a butanediyl bridge.
Uniqueness
Naphthalene, 1,1’-(1,4-butanediyl)bis- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
属性
CAS 编号 |
29571-17-3 |
|---|---|
分子式 |
C24H22 |
分子量 |
310.4 g/mol |
IUPAC 名称 |
1-(4-naphthalen-1-ylbutyl)naphthalene |
InChI |
InChI=1S/C24H22/c1(9-19-13-7-15-21-11-3-5-17-23(19)21)2-10-20-14-8-16-22-12-4-6-18-24(20)22/h3-8,11-18H,1-2,9-10H2 |
InChI 键 |
OISFPCIBPOZHNF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2CCCCC3=CC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


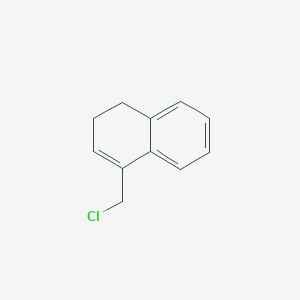
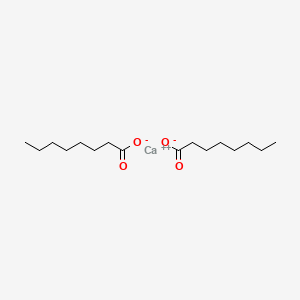
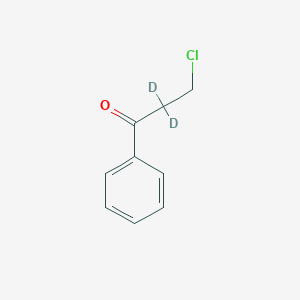
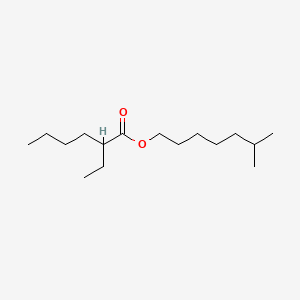
![N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline](/img/structure/B13835161.png)

![2-[Cyclopentyl(ethyl)amino]acetonitrile](/img/structure/B13835180.png)
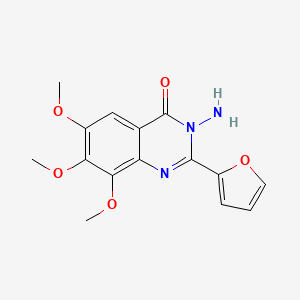

![4-[Tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol](/img/structure/B13835197.png)

